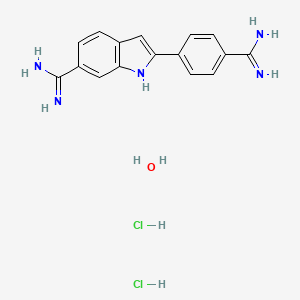
DAPI (dihydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DAPI (4’,6-diamidino-2-phenylindole, dihydrochloride) is a fluorescent dye that binds strongly to adenine-thymine-rich regions in DNA. It is widely used in fluorescence microscopy, flow cytometry, and chromosome staining due to its ability to emit blue fluorescence when bound to DNA . This compound is particularly useful for staining the nuclei of cells in various biological samples, making it a valuable tool in molecular biology and cell biology research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
DAPI (dihydrochloride) is synthesized through a multi-step chemical process. The synthesis typically involves the reaction of 2-nitrobenzaldehyde with phenylhydrazine to form 2-phenylindole. This intermediate is then subjected to a series of reactions, including reduction and amidination, to yield 4’,6-diamidino-2-phenylindole .
Industrial Production Methods
In industrial settings, the production of DAPI (dihydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through crystallization and other separation techniques .
Analyse Des Réactions Chimiques
Types of Reactions
DAPI (dihydrochloride) primarily undergoes binding reactions with DNA. It binds to the minor groove of double-stranded DNA, specifically at adenine-thymine-rich regions . This binding results in a significant enhancement of fluorescence, making it a valuable tool for DNA visualization.
Common Reagents and Conditions
The binding of DAPI to DNA typically occurs under physiological conditions, such as in phosphate-buffered saline (PBS) at neutral pH. The dye can be used in both fixed and live cells, although it is more commonly used in fixed cells due to its limited permeability in live cells .
Major Products Formed
The major product formed from the interaction of DAPI with DNA is the DAPI-DNA complex, which exhibits enhanced fluorescence. This complex is stable under various conditions, allowing for reliable visualization of DNA in different experimental setups .
Applications De Recherche Scientifique
DAPI (dihydrochloride) has a wide range of applications in scientific research:
Mécanisme D'action
DAPI (dihydrochloride) exerts its effects by binding to the minor groove of double-stranded DNA at adenine-thymine-rich regions. This binding displaces water molecules from both DAPI and the DNA minor groove, resulting in a significant enhancement of fluorescence . The fluorescence properties of DAPI make it an ideal tool for visualizing DNA in various biological samples.
Comparaison Avec Des Composés Similaires
DAPI (dihydrochloride) is often compared with other DNA-binding fluorescent dyes, such as Hoechst 33342 and propidium iodide:
Hoechst 33342: Similar to DAPI, Hoechst 33342 binds to the minor groove of DNA and emits blue fluorescence.
Propidium Iodide: This dye intercalates between DNA bases and emits red fluorescence.
DAPI’s unique properties, such as its strong binding affinity for adenine-thymine-rich regions and its significant fluorescence enhancement, make it a valuable tool for DNA visualization in various research applications.
Propriétés
Formule moléculaire |
C16H19Cl2N5O |
|---|---|
Poids moléculaire |
368.3 g/mol |
Nom IUPAC |
2-(4-carbamimidoylphenyl)-1H-indole-6-carboximidamide;hydrate;dihydrochloride |
InChI |
InChI=1S/C16H15N5.2ClH.H2O/c17-15(18)10-3-1-9(2-4-10)13-7-11-5-6-12(16(19)20)8-14(11)21-13;;;/h1-8,21H,(H3,17,18)(H3,19,20);2*1H;1H2 |
Clé InChI |
UJLVGXGUAMGVEX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CC3=C(N2)C=C(C=C3)C(=N)N)C(=N)N.O.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3(2H)-Pyridazinone, 2-[3-[[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]amino]propyl]-](/img/structure/B14793517.png)
![ethyl (E)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenyl-3-(4-phenylmethoxyphenyl)prop-2-enoate](/img/structure/B14793528.png)
![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 6-chloro-2-methyl-a-oxo-, methyl ester](/img/structure/B14793530.png)
![2-amino-N-[(3-chloropyrazin-2-yl)methyl]-3-methylbutanamide](/img/structure/B14793534.png)

![1-Piperazineacetamide, N-[(1S)-4-[(aminoiminomethyl)amino]-1-(2-thiazolylcarbonyl)butyl]-4-[(4-chlorophenyl)sulfonyl]-2-oxo-](/img/structure/B14793544.png)
![[4-[[8-(1,1-Dimethylethyl)-6-(4-fluorophenyl)imidazo[1,2-b]pyridazin-2-yl]carbonyl]-3,3-dimethyl-1-piperazinyl](3-methyl-1H-1,2,4-triazol-5-yl)methanone](/img/structure/B14793548.png)
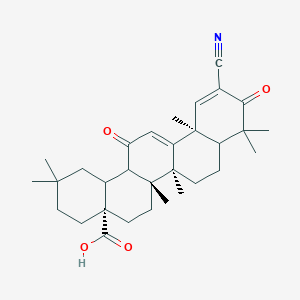
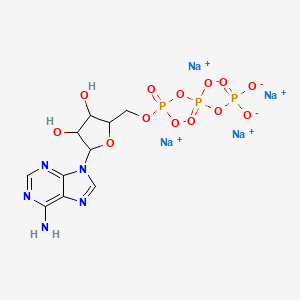
![Methyl-5-oxooxolan-2-yl]methyl 4-chlorobenzoate](/img/structure/B14793558.png)
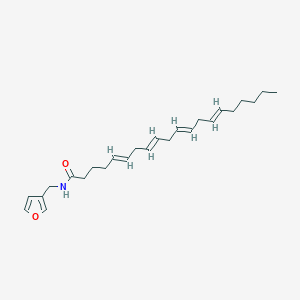
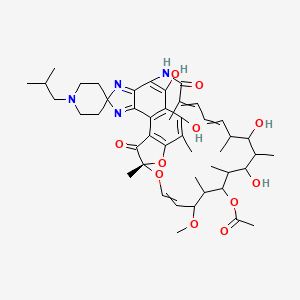
![2-Phenyl-2-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyacetonitrile;hydrate](/img/structure/B14793574.png)
![(8R,9R,10R,13S,14S)-17-Ethynyl-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,7,17-triol](/img/structure/B14793586.png)
